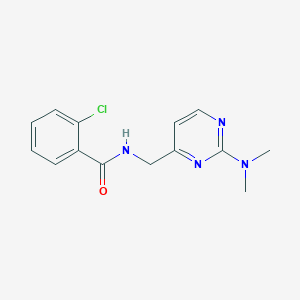

2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group and a pyrimidine ring, which is further modified with a dimethylamino group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Benzamide Formation: : The benzamide core is prepared by reacting 2-chlorobenzoyl chloride with an amine. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Coupling Reaction: : The final step involves coupling the pyrimidine intermediate with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the pyrimidine displaces the chloride on the benzamide. This reaction can be facilitated by using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group attached to the benzamide ring

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups on the pyrimidine ring.

-

Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water or aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the pyrimidine ring to produce different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:

-

Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

-

Biological Studies: : It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This helps in elucidating the mechanisms of action of potential drugs.

-

Material Science: : The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.

-

Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group on the pyrimidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The benzamide core can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(pyrimidin-4-ylmethyl)benzamide: Lacks the dimethylamino group, which may reduce its binding affinity and specificity.

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide: Lacks the chloro group, which can affect its reactivity and interaction with biological targets.

2-chloro-N-(methylpyrimidin-4-yl)methyl)benzamide: Has a methyl group instead of a dimethylamino group, which can alter its chemical and biological properties.

Uniqueness

The presence of both the chloro group and the dimethylamino group in 2-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide provides a unique combination of electronic and steric properties. This enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.

Biologische Aktivität

2-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H15ClN4O

- Molecular Weight : 276.74 g/mol

- CAS Number : Not explicitly listed but can be deduced from related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often function as kinase inhibitors, which play a critical role in cancer therapy by disrupting signaling pathways that promote cell proliferation.

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrimidine derivatives, including those similar to this compound. For example:

- Inhibition of RET Kinase : A series of benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is crucial for the growth of certain tumors. Compounds with similar scaffolds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation driven by RET mutations .

Case Study 1: RET Kinase Inhibition

A study evaluated a series of novel benzamide derivatives for their ability to inhibit RET kinase. Among these, compounds similar to this compound showed promising results:

- Findings : Compound I-8 demonstrated IC50 values significantly lower than those of traditional therapies, indicating its potential as a novel therapeutic agent for cancers driven by RET mutations .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of pyrimidine-containing benzamides against various cancer cell lines:

- Results : The tested compounds exhibited IC50 values ranging from 0.1 to 100 nM across different cell lines (e.g., HepG2, A549), suggesting a selective cytotoxic profile that warrants further exploration .

Data Summary Table

| Biological Activity | Target | IC50 Value (µM) | Comments |

|---|---|---|---|

| RET Kinase Inhibition | RET | <1 | Significant inhibition in mutated forms |

| Antifungal Activity | T. asteroides | 6.25 | Fungistatic agent |

| Cytotoxicity (HepG2 Cells) | HepG2 | 5–10 | Strong cytotoxic activity |

Eigenschaften

IUPAC Name |

2-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-19(2)14-16-8-7-10(18-14)9-17-13(20)11-5-3-4-6-12(11)15/h3-8H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCUQCLPYKJCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.